molecular formula C15H19N5 B5978742 4-methyl-1'H-spiro[cyclohexane-1,4'-[1,3,5]triazino[1,2-a]benzimidazol]-2'-amine

4-methyl-1'H-spiro[cyclohexane-1,4'-[1,3,5]triazino[1,2-a]benzimidazol]-2'-amine

Cat. No.: B5978742
M. Wt: 269.34 g/mol
InChI Key: ATXNTSXBRZTOIE-UHFFFAOYSA-N
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Description

4-Methyl-1'H-spiro[cyclohexane-1,4'-[1,3,5]triazino[1,2-a]benzimidazol]-2'-amine (CAS: 78650-16-5) is a structurally complex heterocyclic compound featuring a spiro junction between a cyclohexane ring and a triazino[1,2-a]benzimidazole core. The spiro architecture introduces conformational rigidity, which may enhance binding specificity in biological systems . Its synthesis typically involves multi-step reactions, including cyclocondensation of guanidine derivatives with ketones or aldehydes, followed by spirocyclization (analogous to methods described for related triazino-benzimidazoles) .

Properties

IUPAC Name

4'-methylspiro[1H-[1,3,5]triazino[1,2-a]benzimidazole-4,1'-cyclohexane]-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5/c1-10-6-8-15(9-7-10)19-13(16)18-14-17-11-4-2-3-5-12(11)20(14)15/h2-5,10H,6-9H2,1H3,(H3,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATXNTSXBRZTOIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CC1)N=C(NC3=NC4=CC=CC=C4N23)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-1’H-spiro[cyclohexane-1,4’-[1,3,5]triazino[1,2-a]benzimidazol]-2’-amine typically involves multi-step organic reactions. One common approach includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a triazino-benzimidazole intermediate, followed by spirocyclization with a cyclohexane derivative. Specific reagents and catalysts, such as acids or bases, are employed to facilitate these transformations.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be utilized to scale up the production. The use of advanced purification methods, including chromatography and crystallization, ensures the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-methyl-1’H-spiro[cyclohexane-1,4’-[1,3,5]triazino[1,2-a]benzimidazol]-2’-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

4-methyl-1’H-spiro[cyclohexane-1,4’-[1,3,5]triazino[1,2-a]benzimidazol]-2’-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methyl-1’H-spiro[cyclohexane-1,4’-[1,3,5]triazino[1,2-a]benzimidazol]-2’-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs and their distinguishing features are summarized below:

Compound Name Substituents/Modifications Key Properties Biological Activity References
4-Methyl-1'H-spiro[cyclohexane-1,4'-[1,3,5]triazino[1,2-a]benzimidazol]-2'-amine Spirocyclohexane, 4-methyl Rigid spiro structure; melting point and spectral data not explicitly reported Potential DHFR inhibition (inferred from analogs)
4-(2,3,4-Trimethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine 2,3,4-Trimethoxyphenyl at position 4 Purity ≥97%; molecular weight 353.38 High-purity API intermediate; antimalarial activity (analog-based inference)
4-(3,4,5-Trimethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine 3,4,5-Trimethoxyphenyl at position 4 Enhanced solubility due to methoxy groups Not explicitly reported; likely similar to trimethoxyphenyl analogs
4-(5-Methyl-2-thienyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine 5-Methylthienyl at position 4 CAS: 451508-89-7; used in medicinal chemistry Antimicrobial applications (implied by vendor description)
2-Amino-4,4-dimethyl-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazole 4,4-Dimethyl; non-spiro Lead compound for DHFR inhibition; confirmed tautomerism in DMSO Demonstrated DHFR inhibitory activity
1’H-Spiro[cyclohexane-1,2’-quinazolin]-4’(3’H)-one Spirocyclohexane-quinazolinone Mp = 300°C; IR bands at 1644 cm⁻¹ (C=O) Anticancer or enzyme inhibition (structural inference)

Key Comparison Points

  • Spiro vs.
  • Heteroaromatic Substituents: Thienyl or styryl groups (e.g., CAS 451508-89-7) may enhance π-π stacking interactions in antimicrobial targets .
  • Tautomerism: Like 2-amino-dihydro[1,3,5]triazino[1,2-a]benzimidazoles, the target compound may exist in multiple tautomeric forms (e.g., 3,4-dihydro vs. 4,10-dihydro), affecting reactivity and binding .

Biological Activity

4-Methyl-1'H-spiro[cyclohexane-1,4'-[1,3,5]triazino[1,2-a]benzimidazol]-2'-amine is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, including its anticancer, anti-inflammatory, and antimicrobial activities. The findings are supported by various studies and data tables summarizing key research outcomes.

Chemical Structure

The compound features a unique spirocyclic structure that combines elements of cyclohexane and triazine. Its molecular formula is C13H16N6C_{13}H_{16}N_{6}, and its IUPAC name reflects its complex arrangement of rings and functional groups.

Anticancer Activity

Several studies have investigated the anticancer potential of spirocyclic compounds similar to this compound. For instance:

  • MTT Assay Results : In vitro studies using MDA-MB-231 (triple-negative breast cancer) and HepG2 (human hepatoma) cell lines demonstrated significant cytotoxicity. Spirooxindole derivatives exhibited IC50 values ranging from 16.8 µM to 31.3 µM against MDA-MB-231 cells and 13.5 µM to 24.2 µM against HepG2 cells .
CompoundCell LineIC50 (µM)
Spirooxindole 9hMDA-MB-23116.8 ± 0.37
Spirooxindole 9iHepG213.5 ± 0.92

These results indicate that similar compounds can effectively inhibit cancer cell proliferation.

Anti-inflammatory Activity

Research has shown that spirocyclic compounds can also exhibit anti-inflammatory properties. A study employing the RBC hemolysis technique found that derivatives of spirotriazolotriazine demonstrated significant anti-inflammatory activity . Although specific data for this compound was not detailed in the literature reviewed, the structural similarity suggests potential efficacy.

Case Studies

A notable case study involved the synthesis and evaluation of a series of triazole-containing compounds that demonstrated potent biological activities against cancer cell lines . The study utilized molecular docking to explore binding affinities with key proteins involved in cancer progression.

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